
Ethyl 3-oxo-2-phenylsulfanylpropanoate
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Overview
Description
Ethyl 3-oxo-2-phenylsulfanylpropanoate is a β-keto ester derivative characterized by a phenylsulfanyl (C₆H₅S-) substituent at the α-position and a ketone group at the β-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and agrochemicals. Its structure enables diverse reactivity, including nucleophilic substitutions at the α-carbon and keto-enol tautomerism, facilitating cyclization and condensation reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-2-phenylsulfanylpropanoate typically involves the esterification of 3-oxo-2-phenylsulfanylpropanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then neutralized, and the product is extracted and purified using standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can help in scaling up the production while maintaining the quality of the product. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts can be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-2-phenylsulfanylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfone or sulfoxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols to form amides or other esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in anhydrous solvents such as tetrahydrofuran or diethyl ether.
Substitution: Amines, alcohols; typically carried out in the presence of a base such as triethylamine or pyridine.
Major Products Formed
Oxidation: Sulfone or sulfoxide derivatives.
Reduction: Secondary alcohol derivatives.
Substitution: Amide or ester derivatives.
Scientific Research Applications
Ethyl 3-oxo-2-phenylsulfanylpropanoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties. It can be used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug design and development. Its unique chemical structure makes it a candidate for the synthesis of novel drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of specialty chemicals and materials. Its reactivity and versatility make it valuable in various industrial applications, including the manufacture of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-2-phenylsulfanylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The phenylsulfanyl group can modulate the compound’s binding affinity and specificity, while the ketone and ester groups can influence its reactivity and stability. The exact pathways involved in its mechanism of action can vary depending on the target and the context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
The following compounds share structural similarities with Ethyl 3-oxo-2-phenylsulfanylpropanoate but differ in substituents, leading to variations in physical properties, reactivity, and applications.
Ethyl 3-oxo-2-(3-fluorobenzyl)-3-cyclopropylpropanoate (Compound 4bg)
- Structure : Features a cyclopropyl group at the β-position and a 3-fluorobenzyl substituent at the α-position.
- Synthesis: Prepared via alkylation of ethyl 3-cyclopropyl-3-oxopropanoate with 3-fluorobenzyl bromide in the presence of DIPEA and LiCl in THF .
- Applications: Investigated for pharmacological activity as a triazolopyrimidinone precursor.
Ethyl 2-fluoro-3-oxo-3-phenylpropanoate
- Structure : Contains a fluorine atom at the α-position and a phenyl group at the β-position.
- Molecular Formula : C₁₁H₁₁FO₃; MW: 210.2 g/mol .
- Applications : Used in materials science and drug discovery due to fluorine’s electron-withdrawing effects, which stabilize intermediates in nucleophilic aromatic substitutions .
Ethyl 3-oxo-2-(2-oxo-1,2-dihydroquinoxalin-3-yl)-3-phenylpropanoate (3cd)
- Structure: Incorporates a quinoxalinyl moiety at the α-position.
- Physical Properties : Melting point 164–166°C; IR peaks at 1680 cm⁻¹ (C=O) and 1655 cm⁻¹ (C=O) .
- Reactivity: The quinoxaline ring enables participation in hydrogen bonding and π-π stacking, relevant in crystal engineering .
Ethyl 3-oxo-2-phenyl-3-((1-phenylethyl)amino)propanoate
- Structure: Substituted with a (1-phenylethyl)amino group at the β-position.
- Synthesis : 51% yield via condensation of (R)-1-phenylethylamine and diethyl 2-phenylmalonate .
- Applications: Potential as a chiral building block for asymmetric synthesis due to the stereogenic center introduced by the phenylethyl group .
Ethyl 3-(3,5-difluorophenyl)-3-oxopropanoate
- Structure : Difluorophenyl group at the β-position.
- Applications : High-purity intermediate for fluorinated drug candidates, leveraging fluorine’s metabolic stability and bioavailability enhancement .
Comparative Data Table
Key Findings and Trends
Substituent Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) enhance stability and reactivity in electrophilic substitutions . Bulky substituents (e.g., quinoxalinyl) influence crystallization behavior and intermolecular interactions .
Synthetic Utility: Phenylsulfanyl and amino-substituted derivatives are pivotal in multicomponent reactions for nitrogenous heterocycles . Fluorinated analogues are prioritized in drug discovery for improved pharmacokinetics .
Pharmacological Potential: Compounds with aryl groups (e.g., phenyl, difluorophenyl) show promise as kinase inhibitors or antimicrobial agents .
Biological Activity
Ethyl 3-oxo-2-phenylsulfanylpropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anthelmintic, and cytotoxic properties, supported by relevant data and case studies.
Chemical Structure
This compound can be represented by the following structural formula:
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of ethyl derivatives similar to this compound. For instance, compounds with similar structures have shown significant activity against various bacterial strains.
Compound | Bacterial Strain | MIC (mg/ml) |
---|---|---|
Compound A | E. coli | 0.073 |
Compound B | S. aureus | 0.109 |
Compound C | K. pneumonia | 0.125 |
These findings suggest that compounds like this compound could exhibit comparable antibacterial efficacy, potentially outperforming traditional antibiotics like albendazole in certain contexts .
Anthelmintic Activity
In studies evaluating anthelmintic properties, derivatives of ethyl 3-oxo compounds demonstrated remarkable effectiveness against helminth species such as P. posthuma and A. galli. The results indicated that these compounds could serve as promising alternatives to existing anthelmintics.
Compound | Helminth Species | Observed Activity |
---|---|---|
Compound A | P. posthuma | Excellent |
Compound B | A. galli | Superior to albendazole |
The data indicates that the efficacy of these compounds against helminths is superior compared to standard treatments, suggesting a potential for development into new therapeutic agents .
Cytotoxic Activity
Cytotoxicity assays reveal that ethyl derivatives can also exhibit significant cytotoxic effects on various cancer cell lines. For example:
Cell Line | LC50 (μg/ml) |
---|---|
A-549 (Lung) | 12.7 |
SKOV-3 (Ovarian) | 21.3 |
HCT-15 (Colon) | 21.3 |
These findings indicate that ethyl 3-oxo derivatives may possess selective cytotoxicity towards cancer cells, making them candidates for further investigation in cancer therapy .
Case Studies and Research Findings
Several research studies have been conducted to assess the biological activity of ethyl derivatives:
- Antimicrobial Resistance : A study focused on the emergence of multidrug-resistant pathogens highlighted the necessity for novel antimicrobial agents, where ethyl derivatives showed promising results against resistant strains .
- In Vitro Studies : In vitro assays demonstrated that ethyl 3-oxo derivatives had lower LC50 values compared to established chemotherapeutics, indicating a higher potency against specific cancer types .
- Molecular Docking Studies : Molecular docking analyses indicated strong binding affinities of these compounds to target proteins involved in bacterial resistance mechanisms, supporting their potential as effective therapeutic agents .
Properties
Molecular Formula |
C11H12O3S |
---|---|
Molecular Weight |
224.28 g/mol |
IUPAC Name |
ethyl 3-oxo-2-phenylsulfanylpropanoate |
InChI |
InChI=1S/C11H12O3S/c1-2-14-11(13)10(8-12)15-9-6-4-3-5-7-9/h3-8,10H,2H2,1H3 |
InChI Key |
RTGJCIWBDBJHEE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
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